EPAC1 Inhibitory Potency: A 3.6-Fold Improvement Over the Reference Hit
Compound 32 exhibits a significantly lower IC50 value against EPAC1, demonstrating improved potency compared to the structural progenitor, HTS hit ESI-09 [1][2]. This improvement is a quantifiable result of the SAR campaign focusing on the isoxazole 5-position and the incorporation of the methoxyethylpiperidine motif [1].
| Evidence Dimension | In vitro EPAC1 inhibition |
|---|---|
| Target Compound Data | IC50 = 3.0 µM (3.00E+3 nM) |
| Comparator Or Baseline | HTS hit ESI-09 (Compound 1): IC50 = 10.8 µM |
| Quantified Difference | 3.6-fold more potent (lower IC50) |
| Conditions | Purified recombinant full-length EPAC1 protein; Inhibition of EPAC1-mediated Rap1b-bGDP exchange activity (BindingDB assay ID 1, linked to US Patent 11,124,489) |
Why This Matters
For researchers building on existing EPAC literature, this 3.6-fold potency advantage over the foundational hit validates the structural evolution and provides a more potent tool compound for in vitro assays, potentially reducing the required working concentration.
- [1] BindingDB. BDBM517688. Affinity Data IC50: 3.00E+3 nM for Rap guanine nucleotide exchange factor 3. Assay Description for entry 10157. Deposited 2022-02-21. View Source
- [2] Assay Method Information, In Vitro Evaluation of EPAC1 Inhibition, BindingDB entry 10157. Reference compound IC50 10.8 μM. Accessed 2026. View Source
